![molecular formula C7H13NO2 B6289950 1,7-Dioxaspiro[3.5]nonan-3-amine CAS No. 2306260-74-0](/img/structure/B6289950.png)
1,7-Dioxaspiro[3.5]nonan-3-amine
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Overview
Description
Chemical Reactions Analysis
1,7-Dioxaspiro[3.5]nonan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the compound’s unique structure suggests it may participate in reactions typical of amines and spiro compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,7-Dioxaspiro[3.5]nonan-3-amine has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of 1,7-Dioxaspiro[3.5]nonan-3-amine involves its interaction with molecular targets and pathways within biological systems.
Comparison with Similar Compounds
1,7-Dioxaspiro[3.5]nonan-3-amine can be compared to other similar compounds, such as:
1,7-Dioxaspiro[4.4]nonan-3-amine hydrochloride: This compound has a similar spiro structure but differs in its ring size and the presence of a hydrochloride group.
1,6-Dioxaspiro[3.5]nonan-3-amine: This compound has a similar molecular formula but differs in the position of the oxygen atoms within the spiro structure.
These comparisons highlight the uniqueness of this compound in terms of its specific ring size and functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
1,7-Dioxaspiro[3.5]nonan-3-amine is a spiro compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol. This compound has garnered interest in various fields, particularly due to its potential biological activities , including antimicrobial and anticancer properties.
Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C7H13NO2 |
Molecular Weight | 143.18 g/mol |
IUPAC Name | This compound |
CAS Number | 2306260-74-0 |
Canonical SMILES | C1CC2(COC1)C(CO2)N |
The compound features a unique bicyclic structure that contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several compounds, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli . The results demonstrated:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.
- A comparison of efficacy with standard antibiotics revealed that this compound could serve as a promising candidate for further development.
Anticancer Properties
In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest it may inhibit the growth of various cancer cell lines.
Research Findings on Anticancer Activity
A recent study focused on the cytotoxic effects of the compound on human cancer cell lines, including:
- U87 glioblastoma cells : The compound exhibited an LD50 value indicating potent cytotoxicity.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and disruption of cell cycle progression.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets within cells:
- Enzyme Inhibition : The amine group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
- Receptor Modulation : It may interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis with Related Compounds
To understand the unique characteristics of this compound, it is essential to compare it with similar compounds:
Compound | Biological Activity | Notes |
---|---|---|
1,6-Dioxaspiro[3.5]nonan-3-amine | Antimicrobial, Anticancer | Similar structure; different reactivity |
1,8-Dioxaspiro[4.4]nonane | Limited studies available | Different ring system |
This comparison highlights the potential advantages of this compound in therapeutic applications.
Properties
IUPAC Name |
1,7-dioxaspiro[3.5]nonan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-5-10-7(6)1-3-9-4-2-7/h6H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXQWTILNFESDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(CO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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